molecular formula C18H25NO5S B8134754 (4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate

(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate

Cat. No.: B8134754
M. Wt: 367.5 g/mol
InChI Key: DEZGIFKYNPWXJT-UHFFFAOYSA-N
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Description

The compound “(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate” is a methanesulfonate (mesylate) ester derivative of a bicyclo[2.2.2]octane scaffold functionalized with a benzyloxycarbonyl (Cbz)-protected amine. The Cbz group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent unwanted reactivity during multi-step syntheses .

Properties

IUPAC Name

[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-25(21,22)24-14-17-7-10-18(11-8-17,12-9-17)19-16(20)23-13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZGIFKYNPWXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester typically involves multiple steps. One common method includes the esterification of methanesulfonic acid with a suitable alcohol derivative of the bicyclo[2.2.2]octane structure. The benzyloxycarbonylamino group is introduced through a subsequent reaction, often involving a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new esters or amides with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds related to bicyclic structures similar to (4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate exhibit significant anticonvulsant properties. For instance, derivatives of N-benzyl 2-amino acetamides have demonstrated potent effects in models of maximal electroshock seizure and neuropathic pain, suggesting that modifications to bicyclic structures can enhance anticonvulsant activity .

Pharmaceutical Development

The compound's unique bicyclic framework makes it a candidate for drug development targeting various neurological disorders. Its ability to interact with sodium channels indicates potential applications in treating epilepsy and other conditions characterized by neuronal hyperexcitability. The structure-activity relationship (SAR) studies show that substituents on the bicyclic core can significantly influence pharmacological outcomes, leading to the development of more effective compounds .

Synthesis of Derivatives

The synthesis of derivatives from this compound has been explored extensively. For example, researchers have synthesized various O-sulfo and O-methyl derivatives for potential use in sulfotransferase assays, highlighting the compound's versatility in synthetic organic chemistry .

Case Study 1: Anticonvulsant Efficacy

A study involving the modification of bicyclic structures demonstrated that certain derivatives exhibited enhanced anticonvulsant activity compared to traditional medications like phenobarbital. The most effective compounds were those that included specific electron-withdrawing groups at strategic positions on the bicyclic structure, which significantly improved their efficacy in animal models .

Case Study 2: Structure-Activity Relationship

Research focused on the SAR of N-benzyl 2-amino acetamides revealed that alterations at the N-benzylamide site could lead to substantial changes in activity profiles. Compounds with polar aprotic substituents showed improved sodium channel modulation, indicating a promising pathway for developing new treatments for epilepsy and related disorders .

Mechanism of Action

The mechanism by which methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis supported by a comparative data table.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Molecular Formula Key Functional Groups Key Characteristics
Target Compound (mesylate derivative) - C₁₉H₂₅NO₅S* Bicyclo[2.2.2]octane, Cbz-amino, mesylate High reactivity due to mesylate group; rigid core enhances stability
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 94994-15-7 C₁₂H₁₈O₄ Hydroxymethyl, ester Precursor to mesylate derivative; hydroxyl group enables further functionalization
Methyl adamantane-1-carboxylate 711-01-3 C₁₁H₁₆O₂ Adamantane, ester High rigidity and thermal stability; used in drug delivery systems
Triflusulfuron methyl ester (herbicide) - C₁₄H₁₅F₃N₆O₅S Triazine, sulfonylurea, ester Herbicidal activity via acetolactate synthase inhibition

Structural and Functional Insights:

Bicyclo[2.2.2]octane vs. Adamantane Derivatives: The bicyclo[2.2.2]octane core in the target compound shares conformational rigidity with adamantane derivatives (e.g., Methyl adamantane-1-carboxylate). Adamantane derivatives are widely used in drug design (e.g., antiviral agents), whereas bicyclo[2.2.2]octane systems are less explored but may offer unique spatial properties for targeting specific enzymes or receptors.

Mesylate Group Reactivity :

  • The mesylate group in the target compound contrasts with the hydroxyl group in its precursor (CAS 94994-15-7). Mesylates are superior leaving groups, enabling efficient nucleophilic substitutions (e.g., in alkylation or glycosylation reactions), whereas hydroxyl groups require activation for similar transformations .

Cbz-Protected Amine vs. Sulfonylurea Moieties :

  • The Cbz group in the target compound is a transient protective group for amines, contrasting with the sulfonylurea moiety in triflusulfuron methyl ester (). Sulfonylureas exhibit herbicidal activity via enzyme inhibition, while Cbz-protected amines are typically intermediates in peptide or heterocycle synthesis .

The target compound’s neutral, rigid structure suggests divergent applications, likely in synthetic chemistry rather than surfactant systems .

Research Findings and Implications:

  • Synthetic Utility : The mesylate group’s reactivity positions the target compound as a versatile intermediate for introducing bicyclo[2.2.2]octane motifs into larger molecules, such as bioactive compounds or polymers.
  • Biological Relevance: Structural similarity principles () suggest that the bicyclo[2.2.2]octane core could mimic natural terpenoid or steroid frameworks, warranting exploration in medicinal chemistry for targets like G-protein-coupled receptors or ion channels.

Biological Activity

The compound (4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate is a bicyclic derivative that has garnered attention in medicinal chemistry for its potential biological activities. Bicyclic compounds, particularly those derived from bicyclo[2.2.2]octane, exhibit diverse pharmacological properties, making them significant in drug development.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane core, which is known for its rigidity and ability to serve as a scaffold for various functional groups. The presence of the benzyloxycarbonyl and methanesulfonate moieties contributes to its solubility and reactivity, enhancing its potential as a bioactive agent.

Anticancer Activity

Research indicates that bicyclic compounds can exhibit significant anticancer properties. For instance, derivatives of bicyclo[3.3.1]nonane have shown promising results in inhibiting cancer cell proliferation across various lines, including colon and breast cancer cells. The mechanism often involves disruption of the microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (nM)Mechanism of Action
PIB-SOHT-2950Microtubule disruption
PPB-SOMCF745Cell cycle arrest
CA-4M2130Angiogenesis inhibition

Antimicrobial Activity

The antimicrobial properties of similar bicyclic compounds have been documented, with studies reporting effective inhibition against various bacterial strains. The structure-activity relationship suggests that modifications to the bicyclic core can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity Overview

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
WZ1E. coli32 µg/mL
WZ2S. aureus16 µg/mL

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives based on the bicyclo[3.3.1]nonane scaffold, revealing that modifications significantly influenced their potency against cancer cell lines . Notably, compounds with longer aliphatic chains demonstrated increased cellular uptake and enhanced cytotoxicity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that they induce apoptosis via reactive oxygen species (ROS) generation and subsequent mitochondrial dysfunction . This pathway highlights the potential for developing new therapeutic agents targeting mitochondrial metabolism in cancer cells.

Q & A

Q. What are the key synthetic routes for preparing (4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate?

The synthesis typically involves functionalizing the bicyclo[2.2.2]octane scaffold. A common approach is:

  • Step 1 : Introduce the benzyloxycarbonyl (Cbz) protecting group to the amine at position 4 of bicyclo[2.2.2]octane via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Methanesulfonate esterification of the hydroxymethyl group at position 1 using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using ¹H/¹³C NMR to verify regioselectivity and absence of byproducts (e.g., over-sulfonation) .

Q. How can researchers characterize the purity and stability of this compound?

  • Analytical Methods :
    • NMR : Assign peaks for the bicyclo[2.2.2]octane core (δ 1.5–2.5 ppm for bridgehead protons) and the methanesulfonate group (δ 3.0–3.2 ppm for CH₃SO₃) .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time depends on solvent gradient (e.g., acetonitrile/water) .
  • Stability Testing : Store at –20°C under inert atmosphere to prevent hydrolysis of the methanesulfonate group. Monitor degradation via LC-MS over 30 days .

Advanced Research Questions

Q. How does the steric environment of the bicyclo[2.2.2]octane scaffold influence regioselectivity in downstream reactions?

The rigid bicyclic structure imposes steric constraints:

  • Experimental Design : Compare reactivity of the methanesulfonate group in this compound versus linear analogs in nucleophilic substitution (e.g., with NaN₃ or amines).
  • Key Finding : Bicyclo[2.2.2]octane’s bridgehead positions hinder axial attack, favoring equatorial substitution. Kinetic studies (e.g., Eyring plots) quantify activation barriers .
    Mitigation : Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric effects for selective functionalization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–75%) may arise from:

  • Variable Reaction Conditions : Moisture sensitivity of MsCl or incomplete Cbz protection.
  • Resolution : Optimize anhydrous conditions (e.g., molecular sieves) and validate intermediate purity via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for carbamate) .
  • Case Study : A 2023 study achieved 82% yield by pre-activating the hydroxymethyl group with DIPEA before MsCl addition .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

  • Methodology :
    • DFT Calculations : Use Gaussian or ORCA to model transition states for methanesulfonate displacement. Focus on charge distribution at the reaction center .
    • MD Simulations : Simulate solvation effects (e.g., DMF vs. THF) on reaction kinetics.
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius parameters) .

Methodological Recommendations

Q. Handling Air- or Moisture-Sensitive Intermediates

  • Best Practices :
    • Use Schlenk lines for MsCl reactions.
    • Quench excess MsCl with ice-cold NaHCO₃ to minimize hydrolysis .

Q. Designing Orthogonal Protection Strategies

  • Example : Pair the Cbz group with acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) for sequential deprotection. Validate via TLC after each step .

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